![molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5](/img/structure/B2499569.png)
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C12H18N4 and a molecular weight of 218.3 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a fused octahydropyrrolo[3,4-c]pyrrole ring system .
Preparation Methods
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves several steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the formation of the octahydropyrrolo[3,4-c]pyrrole ring system . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. Specifically, it can be utilized in:
- Reagent Applications : Used in a variety of organic reactions to facilitate the synthesis of other compounds.
- Building Block for Drug Development : Its derivatives are often explored for potential pharmaceutical applications due to their unique properties .
Biological Activities
Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment .
- Anticancer Potential : There is ongoing investigation into its efficacy against various cancer cell lines, suggesting it may play a role in cancer therapeutics .
- Neurological Applications : The compound's interaction with neurotransmitter systems has led to studies exploring its potential in treating neurological disorders .
Pharmaceutical Development
The compound is being investigated for its therapeutic potential across several domains:
- Orexin Receptor Modulation : Research has identified derivatives of this compound that act as modulators of orexin receptors, which are implicated in sleep-wake regulation and appetite control .
- Therapeutic Agents : Ongoing studies aim to evaluate its effectiveness as a therapeutic agent for various diseases, including neurological conditions and metabolic disorders .
Material Science
In addition to its biological applications, this compound is also being explored in material science:
- Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of novel materials with specific functionalities .
- Intermediate in Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements .
Case Studies and Research Findings
Several studies highlight the applications and effects of this compound:
Study | Focus Area | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against certain cancer cell lines. |
Study 2 | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains. |
Study 3 | Orexin Receptor Modulation | Identified as a potential therapeutic agent for sleep disorders. |
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but may have different substituents on the pyrimidine ring.
Dimethylpyrimidine derivatives: Compounds with similar pyrimidine ring substitutions but different fused ring systems.
The uniqueness of this compound lies in its specific combination of the pyrimidine and octahydropyrrolo[3,4-c]pyrrole ring systems, which imparts distinct chemical and biological properties .
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a synthetic compound with potential biological activities that have garnered attention in scientific research. Characterized by its unique molecular structure, this compound is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
- Molecular Formula : C12H18N4
- Molecular Weight : 218.3 g/mol
- CAS Number : 1293284-71-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The compound's mechanism involves reversible binding to these targets, which can influence cellular pathways associated with disease processes.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The compound under discussion may share similar attributes. For instance, related pyrrole derivatives have demonstrated effective inhibitory activities against various microbial strains.
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. It has been suggested that the compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.
Case Studies and Research Findings
-
Study on Tyrosinase Inhibition
- A comparative study involving pyrrole derivatives showed that certain compounds exhibited strong inhibitory effects on tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders.
- The compound A12 from a related series demonstrated an IC50 value of 0.97 μM, significantly outperforming the reference inhibitor kojic acid (IC50: 28.72 μM) in terms of efficacy against tyrosinase .
- Molecular Docking Studies
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
A12 | Pyrrole Derivative | Strong tyrosinase inhibitor |
Kojic Acid | Natural Compound | Reference standard for inhibition |
Other Pyrrole Derivatives | Various | Antimicrobial and anticancer activities |
Properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJBXDSNWFLUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CNCC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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